3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one

Catalog No.
S13007602
CAS No.
821770-25-6
M.F
C24H23O2P
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one

CAS Number

821770-25-6

Product Name

3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one

IUPAC Name

3-diphenylphosphoryl-6-phenylhex-5-en-2-one

Molecular Formula

C24H23O2P

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C24H23O2P/c1-20(25)24(19-11-14-21-12-5-2-6-13-21)27(26,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-18,24H,19H2,1H3

InChI Key

QFKRKBYJDQTGDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one is a complex organic compound characterized by its unique structure, which includes a diphenylphosphoryl group attached to a phenyl-substituted hexenone backbone. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both phosphorous and carbonyl functionalities, which can participate in various

The compound can undergo several chemical transformations, including:

  • Nucleophilic Addition: The carbonyl group in 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one can act as an electrophile, allowing nucleophiles to add to the carbonyl carbon.
  • Phosphorylation Reactions: The diphenylphosphoryl group can participate in further phosphorylation reactions, potentially leading to the synthesis of more complex phosphine oxides or phosphonates.
  • Allylation Reactions: The double bond in the hexenone structure can be involved in allylation reactions, which are useful for constructing carbon-carbon bonds in organic synthesis.

The synthesis of 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one can be achieved through several methods, including:

  • Multi-component Reactions: Utilizing aldehydes, phosphine oxides, and other reagents in a one-pot reaction can streamline the synthesis process.
  • Phosphorylation of Ketones: Starting from a suitable hexenone precursor, phosphorylation can be achieved using diphenylphosphoryl azide or similar reagents under controlled conditions .
  • Allylation Techniques: Employing allylic reagents in the presence of catalysts can facilitate the introduction of the allyl group into the hexenone framework.

3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one has several potential applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Due to its biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: The compound could be investigated for use in creating advanced materials due to its unique chemical properties.

Interaction studies involving 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one focus on its reactivity with biological targets and other small molecules. These studies help elucidate:

  • Mechanisms of Action: Understanding how this compound interacts with enzymes or receptors could reveal its potential therapeutic benefits.
  • Chemical Stability: Assessing how stable the compound is under physiological conditions is crucial for evaluating its viability as a drug candidate.

Several compounds share structural or functional characteristics with 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Diphenylphosphine oxidePhosphorus-containing compoundUsed as a ligand in coordination chemistry
4-(Diphenylphosphoryl)butyric acidContains a carboxylic acid functionalityExhibits anti-inflammatory properties
Phenyl phosphonic acidPhosphate group with phenolic structureKnown for its use in flame retardants
1,3-DiphenylpropaneHydrocarbon skeletonUsed in organic synthesis as a building block

The uniqueness of 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one lies in its combination of both phosphoryl and enone functionalities, which allows it to participate in diverse

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

374.14356697 g/mol

Monoisotopic Mass

374.14356697 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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